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Compound of Interest

Compound Name: 1,3,5-Eto-17-oscl

Cat. No.: B117252

Disclaimer: The compound "1,3,5-Eto-17-oscl" does not correspond to any known chemical
entity in publicly available scientific literature or chemical databases. The nomenclature does
not align with standard chemical naming conventions (e.g., IUPAC). It is possible that this is a
proprietary internal code, a neologism, or a typographical error. This guide will instead focus on
17B-Estradiol, a primary estrogenic steroid hormone, due to the partial structural and numerical
similarities in the query ("1,3,5" and "17" are key locants in the steroidal estrogen backbone).
This document serves as a template for the type of technical guide requested, applied to a
well-characterized molecule relevant to drug discovery.

Introduction and Discovery

17B-Estradiol (E2) is a potent steroid hormone and the major female sex hormone. It is
involved in the regulation of the estrous and menstrual female reproductive cycles. Estradiol
plays a critical role in the development of female secondary sexual characteristics and is also
important in the functioning of many other tissues, including bone, fat, skin, liver, and brain.

The discovery of estrogens began in the early 20th century. In 1923, Edgar Allen and Edward
Adelbert Doisy developed a rat bioassay for estrogenic activity. This assay was crucial for the
isolation of the hormone. Adolf Butenandt and, independently, Edward Doisy, first isolated and
crystallized estrone (a related estrogen) from the urine of pregnant women in 1929.

Subsequently, estradiol was isolated in 1935 by David Macleod, who demonstrated it was the

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b117252?utm_src=pdf-interest
https://www.benchchem.com/product/b117252?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

most potent of the natural estrogens. Its chemical structure was fully elucidated in the early
1930s, paving the way for its synthesis and therapeutic use.

Physicochemical Properties and Quantitative Data

The fundamental properties of 17p3-Estradiol are summarized below. This data is critical for its
formulation and use in both research and clinical settings.

Property Value Unit
Molecular Formula C18H2402

Molar Mass 272.38 g/mol

Melting Point 173-179 °C

Water Solubility 3.6 mg/L (at 25°C)

logP (Octanol-Water Partition) 4.01

pKa 104

PubChem CID 5757

Mechanism of Action: Signhaling Pathways

17p-Estradiol exerts its effects primarily through two pathways: the classical genomic pathway
and the rapid non-genomic pathway.

o Genomic Pathway: Estradiol binds to estrogen receptors (ERa and ER[) located in the
cytoplasm and nucleus. Upon binding, the receptor-ligand complex dimerizes and
translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen
Response Elements (ERES). This interaction recruits co-activator or co-repressor proteins,
leading to the modulation of gene transcription. This process typically occurs over hours to
days.

» Non-Genomic Pathway: A subpopulation of estrogen receptors is located at the plasma
membrane (MERS). Binding of estradiol to these receptors can rapidly activate intracellular
signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, leading to downstream
cellular effects within seconds to minutes.
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Caption: Dual signaling pathways of 17p3-Estradiol.

Experimental Protocols

Detailed methodologies are essential for the reproducible study of 173-Estradiol's effects.

Protocol: In Vitro Estrogen Receptor Competitive
Binding Assay

This assay quantifies the ability of a test compound to compete with radiolabeled 173-Estradiol
for binding to the estrogen receptor.

Materials:
e Recombinant human ERa or ER[3 protein.
 [*H]-17B-Estradiol (radioligand).

e Binding buffer (e.g., TEG buffer: 20 mM Tris, 1.5 mM EDTA, 10% glycerol, pH 7.4).
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e Test compound (e.g., "1,3,5-Eto-17-oscl" if it were available) and unlabeled 17(3-Estradiol
(for standard curve).

e 96-well microplates.
 Scintillation fluid and microplate scintillation counter.

Procedure:

Prepare serial dilutions of the test compound and unlabeled 173-Estradiol in binding buffer.

e In a 96-well plate, add 50 pL of binding buffer, 50 pL of diluted ER protein, 50 pL of [3H]-17[3-
Estradiol (at a final concentration near its Kd), and 50 pL of the test compound or standard.

» For total binding wells, add 50 pL of buffer instead of compound. For non-specific binding
wells, add a high concentration of unlabeled 17(3-Estradiol.

 Incubate the plate for 18-24 hours at 4°C to reach equilibrium.

o Separate bound from free radioligand using a method like dextran-coated charcoal or
filtration.

» Add scintillation fluid to the wells and count the radioactivity (in counts per minute, CPM)
using a microplate scintillation counter.

o Calculate specific binding and plot the percentage of inhibition versus compound
concentration to determine the ICso value.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b117252?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

1. Prepare Reagents
(ER, [3H]-E2, Test Compound)

!

2. Add Reagents to 96-Well Plate

!

3. Incubate at 4°C
(18-24 hours)

!

4. Separate Bound/Free Ligand
(e.g., Charcoal Adsorption)

!

5. Add Scintillant & Count CPM

!

6. Calculate IC50 from
Inhibition Curve

Click to download full resolution via product page

Caption: Workflow for ER competitive binding assay.

Protocol: E-Screen Assay for Estrogenic Activity

The E-Screen (Estrogen-Screen) assay is a cell proliferation assay using the human breast
cancer cell line MCF-7, which is estrogen-responsive.

Materials:
e MCF-7 cells.

e Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
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Charcoal-dextran stripped FBS (to remove endogenous steroids).
Test compound and 17B3-Estradiol (positive control).
Cell proliferation reagent (e.g., MTT, WST-1).

96-well cell culture plates.

Procedure:

Cell Plating: Seed MCF-7 cells in a 96-well plate at a density of ~3,000 cells/well in regular
medium and allow them to attach for 24 hours.

Hormone Starvation: Replace the medium with hormone-free medium (containing charcoal-
stripped FBS) and incubate for 48-72 hours to synchronize cells and minimize basal
proliferation.

Treatment: Replace the starvation medium with fresh hormone-free medium containing
various concentrations of the test compound or 17B-Estradiol. Include a vehicle control (e.g.,
DMSO).

Incubation: Incubate the cells for 6 days.

Proliferation Measurement: Add a cell proliferation reagent (e.g., MTT) to each well and
incubate according to the manufacturer's instructions.

Data Acquisition: Read the absorbance on a microplate reader at the appropriate
wavelength.

Analysis: Calculate the proliferative effect (PE) relative to the vehicle control and determine
the ECso value.

Conclusion

While the queried substance "1,3,5-Eto-17-oscl” remains unidentified, the principles of its

investigation would follow the rigorous scientific framework applied to well-known hormones
like 17p-Estradiol. This guide outlines the essential components of such a technical dossier,
from fundamental physicochemical data and mechanistic pathways to detailed, reproducible
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experimental protocols. These methods form the bedrock of endocrine pharmacology and are
critical for the discovery and development of new therapeutics targeting the estrogen receptor.

 To cite this document: BenchChem. [An In-depth Technical Guide to 173-Estradiol:
Discovery, Mechanism, and Experimental Analysis]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b117252#1-3-5-eto-17-oscl-discovery-
and-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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